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Compound of Interest

Compound Name: Chlorfortunone A

Cat. No.: B12406945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for

Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of Chloranthus

fortunei. The document details the crystallographic parameters, experimental protocols for its

isolation and structural elucidation, and visualizes key logical and biological pathways

associated with the compound.

Quantitative Crystallographic Data
The single-crystal X-ray diffraction analysis of Chlorfortunone A (also referred to as

compound 1) yielded precise structural information.[1][2] The crystallographic data has been

deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number

2172881.[1] A summary of the key quantitative data is presented below for clear comparison

and reference.

Table 1: Crystal Data and Structure Refinement for Chlorfortunone A
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Parameter Value

Crystal Identification Chlorfortunone A (1)

Molecular Formula C₃₁H₃₈O₅

Molecular Weight 490.61 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁ (no. 19)

Unit Cell Dimensions

a 6.57981(11) Å

b 12.10779(19) Å

c 32.5315(5) Å

Volume (V) 2591.69(7) Å³

Z (Molecules/unit cell) 4

Calculated Density (Dcalc) 1.257 g/cm³

Temperature (T) 150.00(10) K

Radiation Cu Kα

Absorption Coefficient (μ) 0.669 mm⁻¹

Reflections Collected 13747

Unique Reflections 5087

R(int) 0.0305

R(sigma) 0.0293

Final R indices [I > 2σ(I)] R₁ = 0.0332

R indices (all data) wR₂ = 0.0873

Flack Parameter 0.01(8)
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Experimental Protocols
The structural elucidation of Chlorfortunone A was achieved through a multi-step process

involving extraction, isolation, crystallization, and X-ray diffraction analysis.[1][3]

Extraction and Isolation
The source material for Chlorfortunone A was the roots of Chloranthus fortunei.[1][2][3][4] The

powdered roots (15.0 kg) underwent extraction with 85% ethanol at room temperature.[1] The

resulting crude extract was then partitioned with ethyl acetate.[1] The ethyl acetate fraction was

subjected to silica gel column chromatography, followed by medium-pressure liquid

chromatography (MPLC) to yield several subfractions.[1] Further purification of these

subfractions using semi-preparative HPLC led to the isolation of pure Chlorfortunone A.[1]

Crystallization
Single crystals of Chlorfortunone A suitable for X-ray diffraction were grown by slow

evaporation. The purified compound was dissolved in a methanol/water (10:1) solvent system

and left at room temperature for several days, which resulted in the formation of colorless

orthorhombic crystals.[1]

X-ray Data Collection and Structure Elucidation
A single crystal of Chlorfortunone A was mounted on a Rigaku Oxford Diffraction SuperNova

diffractometer equipped with an AtlasS2 CCD detector.[1] The crystal was maintained at a

constant temperature of 150 K during data collection.[1] The diffraction data were collected

using Cu Kα radiation.[1] The structure was solved and refined, which not only confirmed the

planar and relative structure of the molecule but also unambiguously established its absolute

configuration as 1R,3S,6R,9R,10S,1′S,4′S,5′S,8′R.[2][4]

Visualized Workflows and Pathways
The following diagrams illustrate the key processes and biological interactions related to

Chlorfortunone A.

Experimental Workflow
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This diagram outlines the sequential process from the collection of the plant material to the final

elucidation of the crystal structure.
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Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of Chlorfortunone
A.

Plausible Biosynthetic Pathway
Chlorfortunone A is a sesquiterpenoid dimer. Its biosynthesis is proposed to occur via a Diels-

Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomers: a lindenane-type

and an acrane-type.[1]
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Caption: Plausible biosynthetic pathway of Chlorfortunone A from sesquiterpenoid precursors.

TGF-β Signaling Inhibition Pathway
Chlorfortunone A has been identified as a potential inhibitor of the Transforming Growth

Factor-β (TGF-β) signaling pathway.[1][2][4] It acts by downregulating the phosphorylation of

Smad2, a key downstream effector in the canonical TGF-β pathway.[1]
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Caption: Inhibition of TGF-β-induced p-Smad2 expression by Chlorfortunone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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